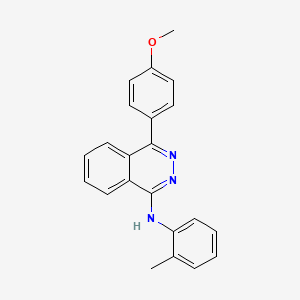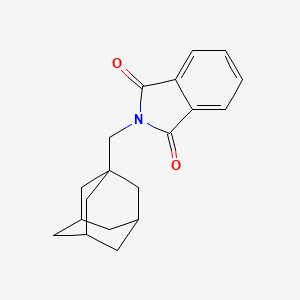![molecular formula C20H18Cl2FN3O2 B5226343 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as "FLAP inhibitor," is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. FLAP inhibitor is a promising drug candidate for the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Mécanisme D'action
FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway. The arachidonic acid pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting FLAP, FLAP inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects
FLAP inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, FLAP inhibitor has been shown to reduce the production of leukotrienes and other inflammatory mediators. Moreover, FLAP inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FLAP inhibitor for lab experiments is its specificity. FLAP inhibitor specifically targets FLAP, which is an essential component of the arachidonic acid pathway. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
One of the limitations of FLAP inhibitor for lab experiments is its solubility. FLAP inhibitor has poor solubility in water, which can make it challenging to administer in animal studies. Moreover, FLAP inhibitor has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on FLAP inhibitor. One of the major areas of research is the development of more potent and selective FLAP inhibitors. Moreover, the combination of FLAP inhibitor with other anti-inflammatory drugs is an area of active research. Furthermore, the potential applications of FLAP inhibitor in other inflammatory diseases, such as rheumatoid arthritis, are also being explored.
Méthodes De Synthèse
The synthesis of FLAP inhibitor involves several steps, including the condensation of 3,5-dichlorobenzoyl chloride with piperazine and the subsequent reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the cyclization of the resulting compound with ethyl acetoacetate to produce the desired product.
Applications De Recherche Scientifique
FLAP inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. One of the major research areas is the treatment of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. FLAP inhibitor has been shown to reduce inflammation and improve lung function in preclinical studies. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-13-9-14(22)11-17(10-13)26-19(27)12-18(20(26)28)25-7-5-24(6-8-25)16-3-1-15(23)2-4-16/h1-4,9-11,18H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRDWDZZPYLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
